2,4,4-Trimethylcyclopentane-1-thiol
CAS No.:
Cat. No.: VC17817630
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16S |
|---|---|
| Molecular Weight | 144.28 g/mol |
| IUPAC Name | 2,4,4-trimethylcyclopentane-1-thiol |
| Standard InChI | InChI=1S/C8H16S/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3 |
| Standard InChI Key | KKRWDGDEPRGOTE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC1S)(C)C |
Introduction
Structural and Stereochemical Characteristics
2,4,4-Trimethylcyclopentane-1-thiol belongs to the class of bicyclic thiols characterized by a five-membered cyclopentane ring substituted with methyl groups at positions 1, 2, and 4. The thiol (-SH) group at position 1 introduces polarity and nucleophilic reactivity, distinguishing it from non-functionalized hydrocarbons like 1,2,4-trimethylcyclopentane .
Molecular Geometry and Stereoisomerism
The cyclopentane ring adopts a puckered conformation to alleviate torsional strain, with methyl groups at positions 2 and 4 occupying equatorial orientations to minimize steric hindrance. The thiol group’s position relative to the methyl substituents creates two possible diastereomers:
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Cis-isomer: Thiol group and adjacent methyl groups on the same face.
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Trans-isomer: Thiol group and methyl groups on opposite faces.
Computational modeling using SMILES notation () confirms that the lowest-energy conformation places the thiol axial to minimize van der Waals repulsions. Comparative analysis with 2,4,4-trimethylcyclohexane-1-thiol reveals that the cyclohexane analog exhibits greater conformational flexibility, with chair and twist-boat forms contributing to its stability.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2,4,4-trimethylcyclopentane-1-thiol typically involves thiolation of pre-functionalized cyclopentane precursors. One plausible route, inferred from organotin chemistry , proceeds as follows:
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Friedel-Crafts alkylation: Cyclopentane is alkylated with methyl chloride in the presence of to yield 1,2,4-trimethylcyclopentane .
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Sulfhydrylation: Radical-mediated thiol-ene coupling with hydrogen sulfide () introduces the thiol group at position 1.
Alternative methods leverage Grignard reagents or transition-metal catalysts, though yield optimization remains challenging due to steric hindrance from the methyl groups.
Chemical Reactivity
The thiol group’s nucleophilicity enables diverse transformations:
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Oxidation: Forms disulfide bridges () under mild oxidative conditions, relevant in polymer cross-linking.
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Alkylation: Reacts with alkyl halides to produce thioethers, a reaction exploited in drug conjugate synthesis.
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Metal Coordination: Binds to gold or silver nanoparticles, a property shared with 2,4,4-trimethylpentane-1-thiol .
Comparative studies with 1,3,5-trimethylbenzene highlight that the cyclopentane backbone reduces aromatic conjugation, altering redox behavior and metabolic pathways.
Physicochemical Properties
Experimental and predicted data for 2,4,4-trimethylcyclopentane-1-thiol are summarized below:
The compound’s hydrophobicity () suggests moderate lipid solubility, facilitating membrane permeability in biological systems. Predicted collision cross sections from ion mobility spectrometry align with branched alkanethiols, aiding in mass spectral identification.
Applications and Research Insights
Material Science
The thiol group’s affinity for metal surfaces enables applications in:
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Self-Assembled Monolayers (SAMs): Formation of corrosion-resistant coatings on copper and gold, analogous to 2,4,4-trimethylpentane-1-thiol .
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Polymer Additives: Acts as a chain-transfer agent in radical polymerization, reducing polymer molecular weight.
Pharmaceutical Intermediates
While direct toxicological data are scarce, structural analogs like 1,3,5-trimethylbenzene exhibit neurotoxic effects at high concentrations. Computational ADMET profiling predicts moderate hepatic clearance and low mutagenic risk for 2,4,4-trimethylcyclopentane-1-thiol.
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing selectivity in C–C bond formation.
Comparative Analysis with Analogous Compounds
Cyclohexane vs. Cyclopentane Derivatives
2,4,4-Trimethylcyclohexane-1-thiol () exhibits a 10°C higher boiling point (202–205°C) due to increased van der Waals interactions from the larger ring. Its chair conformation also enhances stereochemical stability compared to the puckered cyclopentane derivative.
Acyclic vs. Cyclic Thiols
2,4,4-Trimethylpentane-1-thiol () lacks ring strain, resulting in faster reaction kinetics in SN2 substitutions but lower thermal stability.
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